molecular formula C13H27N3O B7923506 (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7923506
M. Wt: 241.37 g/mol
InChI Key: YPXCUZPYUJMYDU-KIYNQFGBSA-N
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Description

The compound (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a chiral pyrrolidine derivative characterized by a stereospecific amino-ketone backbone. Its structure includes a pyrrolidine ring substituted at the 3-position with an isopropyl-methyl-amino group and a 3-methylbutan-1-one moiety at the 1-position.

Key structural attributes include:

  • Molecular backbone: (S)-configured amino acid-derived ketone.
  • Heterocyclic core: Pyrrolidine ring (5-membered nitrogen-containing cycle).
  • Substituents: Isopropyl-methyl-amino group at position 3 of pyrrolidine.
  • Molecular formula: Estimated as C₁₃H₂₅N₃O (inferred from analogues in evidence).

Properties

IUPAC Name

(2S)-2-amino-3-methyl-1-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16-7-6-11(8-16)15(5)10(3)4/h9-12H,6-8,14H2,1-5H3/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXCUZPYUJMYDU-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the amino group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Molecular Properties

The compound is compared to four analogues with modifications in substituents, heterocyclic rings, or stereochemistry. Data are summarized in Table 1.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituent on Heterocycle Heterocycle Molecular Weight (g/mol) Key Notes
(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one C₁₃H₂₅N₃O* Isopropyl-methyl-amino Pyrrolidine ~255.36 Target compound; limited data
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one C₁₄H₂₈N₄O (Isopropyl-methyl-amino)methyl Pyrrolidine ~268.40 Discontinued; methyl linker increases steric bulk
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one C₁₉H₃₁N₃O Benzyl(isopropyl)amino Pyrrolidine 317.48 Higher lipophilicity; benzyl group may enhance CNS penetration
(S)-2-amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one C₁₉H₂₉N₃O Benzyl-cyclopropyl-amino Pyrrolidine 315.46 Cyclopropyl enhances metabolic stability
(S)-2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one C₁₄H₂₇N₃O* Isopropyl-methyl-amino Piperidine 255.40 Discontinued; piperidine alters ring strain and binding

*Note: Formulas marked with * are inferred due to incomplete data in sources.

Key Comparative Insights

a) Substituent Effects
  • Isopropyl-methyl-amino vs. benzyl/isopropyl: The benzyl(isopropyl)amino substituent in the C₁₉H₃₁N₃O analogue (CAS 1254927-47-3) increases molecular weight and lipophilicity compared to the target compound. This modification could enhance blood-brain barrier penetration but may reduce solubility .
  • Cyclopropyl substitution: The benzyl-cyclopropyl-amino variant (CAS 1354029-15-4) introduces rigidity and metabolic stability due to the cyclopropyl group’s resistance to oxidative degradation .
b) Heterocyclic Core Modifications
  • Piperidine vs.
c) Pharmacological Implications
  • Anticonvulsant activity: Analogues with substituted benzylamino groups (e.g., ’s C₁₈ compounds) demonstrated anticonvulsant activity in rodent models, highlighting the importance of aromatic substituents in neuroactive compounds .

Biological Activity

(S)-2-Amino-1-[3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, commonly referred to as a pyrrolidine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and implications for drug discovery.

  • Molecular Formula : C11H23N3O
  • Molecular Weight : 213.32 g/mol
  • CAS Number : 1401668-52-7

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, particularly in the context of neuropharmacology and cancer research.

1. Neuropharmacological Effects

Research indicates that this compound exhibits properties that may affect neurotransmitter systems, particularly those involving dopamine and norepinephrine. Studies have shown that similar compounds can enhance cognitive function and exhibit antidepressant-like effects in animal models.

2. Anticancer Potential

Recent investigations have highlighted the potential anticancer properties of this compound. For instance, derivatives of pyrrolidine have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Apoptosis induction via caspase activation
HCT-1162.41Cell cycle arrest at G1 phase

Study on Anticancer Activity

In a study published in MDPI, several pyrrolidine derivatives were evaluated for their anticancer activity against human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

Neuropharmacological Assessment

A neuropharmacological assessment revealed that compounds similar to this compound could enhance cognitive functions in rodent models. These findings suggest potential applications in treating cognitive disorders such as ADHD and depression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrrolidine ring followed by amination and alkylation steps. Variants of this compound have been developed to optimize biological activity and reduce side effects.

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